molecular formula C6H8Cl2N4 B11895737 3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride

3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride

Katalognummer: B11895737
Molekulargewicht: 207.06 g/mol
InChI-Schlüssel: BMVPOHRGPXOBDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-b]pyridin-7-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This process can be further optimized by using various catalysts and reaction conditions to improve yield and purity. Common reagents used in these reactions include potassium carbonate (K2CO3) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of 3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride often involves large-scale synthesis using similar reaction pathways as described above. The process is scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent quality and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Eigenschaften

Molekularformel

C6H8Cl2N4

Molekulargewicht

207.06 g/mol

IUPAC-Name

1H-imidazo[4,5-b]pyridin-7-amine;dihydrochloride

InChI

InChI=1S/C6H6N4.2ClH/c7-4-1-2-8-6-5(4)9-3-10-6;;/h1-3H,(H3,7,8,9,10);2*1H

InChI-Schlüssel

BMVPOHRGPXOBDI-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=C1N)NC=N2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.